Fmoc-(S)-2-tetrahydroisoquinoline acetic acid

Description

Chemical Identity and Structural Features

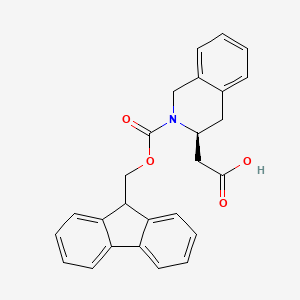

9-Fluorenylmethoxycarbonyl-(S)-2-tetrahydroisoquinoline acetic acid possesses a distinctive molecular architecture characterized by several key structural components that contribute to its unique chemical properties and synthetic utility. The compound bears the molecular formula C₂₆H₂₃NO₄ and exhibits a molecular weight of 413.47 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The stereochemical designation (S) indicates the specific three-dimensional arrangement around the chiral center at position 3 of the tetrahydroisoquinoline ring system, which is crucial for its biological activity and synthetic applications.

The structural framework incorporates three distinct molecular regions that each contribute essential properties to the overall compound functionality. The 9-fluorenylmethoxycarbonyl moiety serves as the primary protecting group component, featuring the characteristic fluorene backbone that provides both steric bulk and electronic stabilization through its extended aromatic system. This protecting group component demonstrates exceptional stability under acidic conditions while remaining labile to basic reagents, particularly secondary amines such as piperidine. The tetrahydroisoquinoline core represents a partially saturated heterocyclic system derived from the broader family of isoquinoline alkaloids, which have been extensively studied for their biological activities and synthetic versatility. The acetic acid functionality provides a carboxylate group that enables peptide bond formation through standard coupling methodologies employed in peptide synthesis.

Computational analysis reveals that the compound exhibits a XLogP3-AA value of 4.3, indicating moderate lipophilicity that facilitates its use in organic synthesis applications. The molecule contains one hydrogen bond donor and four hydrogen bond acceptors, providing specific interaction capabilities that influence its chemical behavior during synthesis and purification procedures. The rotatable bond count of five indicates sufficient conformational flexibility to accommodate various synthetic requirements while maintaining structural integrity. These physicochemical properties collectively contribute to the compound's effectiveness as a specialized building block in peptide chemistry applications.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₂₆H₂₃NO₄ | Computed Analysis |

| Molecular Weight | 413.47 g/mol | Mass Spectrometry |

| XLogP3-AA | 4.3 | Computational Prediction |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 4 | Structural Analysis |

| Rotatable Bonds | 5 | Conformational Analysis |

| Exact Mass | 413.16270821 Da | High-Resolution Mass Spectrometry |

Historical Context in Peptide and Heterocyclic Chemistry

The development of 9-fluorenylmethoxycarbonyl-(S)-2-tetrahydroisoquinoline acetic acid represents a significant convergence of two major research trajectories in organic chemistry: the evolution of protecting group methodologies and the exploration of heterocyclic amino acid derivatives. The historical foundation for this compound traces back to 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl protecting group as a base-labile alternative to existing acid-labile protection strategies. Their pioneering work addressed a critical gap in protecting group chemistry by providing a complementary system that could be removed under basic conditions, offering orthogonal reactivity to traditional acid-cleavable groups.

The 9-fluorenylmethoxycarbonyl group initially faced challenges in solution-phase applications due to the reactivity of its deprotection byproduct, dibenzofulvene, which could reattach to liberated amines or complicate product separation. However, the introduction of solid-phase peptide synthesis methodologies transformed the utility of this protecting group, as the solid support system enabled effective removal of deprotection byproducts through simple washing procedures. This technological advancement established 9-fluorenylmethoxycarbonyl chemistry as a cornerstone of modern peptide synthesis, with its adoption in the late 1970s marking a paradigmatic shift in synthetic strategies.

The tetrahydroisoquinoline component of the compound draws from a rich heritage in natural product chemistry and alkaloid research. Tetrahydroisoquinoline alkaloids represent one of the most extensively studied classes of nitrogen-containing heterocycles, with numerous examples demonstrating significant biological activities. Recent advances in the total synthesis of tetrahydroisoquinoline alkaloids have revealed sophisticated strategies for constructing these ring systems with precise stereochemical control, including rhodium-catalyzed ring-opening cascades, oxidative coupling reactions, and asymmetric cyclization methodologies. These synthetic developments have provided the methodological foundation necessary for incorporating tetrahydroisoquinoline frameworks into designed amino acid derivatives.

The combination of 9-fluorenylmethoxycarbonyl protection with tetrahydroisoquinoline amino acid derivatives represents a more recent innovation that emerged from the growing recognition of the need for specialized building blocks in peptide chemistry. This development reflects the increasing sophistication of peptide synthesis targets, including complex bioactive sequences that require non-proteinogenic amino acid components to achieve desired biological properties. The stereochemical precision inherent in the (S)-configuration ensures compatibility with biological systems while providing unique structural features that can influence peptide conformation and activity.

Role in Orthogonal Protection Strategies

9-Fluorenylmethoxycarbonyl-(S)-2-tetrahydroisoquinoline acetic acid plays a crucial role in advanced orthogonal protection strategies that have become essential for the synthesis of complex peptide sequences containing sensitive functional groups or non-standard amino acid components. Orthogonal protection refers to the use of protecting groups that can be selectively removed under different reaction conditions without affecting other protected functionalities, thereby enabling precise control over synthetic sequences. The compound's unique combination of base-labile 9-fluorenylmethoxycarbonyl protection with the tetrahydroisoquinoline framework provides specific advantages in challenging synthetic scenarios.

Recent research has demonstrated that traditional 9-fluorenylmethoxycarbonyl deprotection conditions, which typically employ basic secondary amine nucleophiles such as piperidine, can pose significant challenges when synthesizing peptides containing highly reactive electrophilic groups. The development of alternative deprotection methodologies, including hydrogenolysis under mildly acidic conditions, has expanded the versatility of 9-fluorenylmethoxycarbonyl protection by providing access to previously incompatible synthetic targets. These advances have particular relevance for compounds like 9-fluorenylmethoxycarbonyl-(S)-2-tetrahydroisoquinoline acetic acid, where the tetrahydroisoquinoline moiety may exhibit sensitivity to certain reaction conditions.

The compound's effectiveness in orthogonal protection strategies stems from its compatibility with multiple protecting group systems commonly employed in peptide synthesis. The 9-fluorenylmethoxycarbonyl group demonstrates excellent stability toward acidic conditions used for removing tert-butyl-based side-chain protecting groups, while remaining cleanly removable under basic conditions. This orthogonal reactivity enables complex synthetic sequences where multiple deprotection events must be carried out in a specific order without mutual interference. Additionally, the compound shows tolerance for N-tert-butoxycarbonyl groups present in synthetic substrates, further expanding its utility in multistep synthetic protocols.

The stereochemical integrity of the (S)-configuration remains intact throughout typical synthetic manipulations, ensuring that the compound can be reliably incorporated into peptide sequences without epimerization concerns. This stereochemical stability is particularly important in pharmaceutical applications where peptide stereochemistry directly influences biological activity and therapeutic efficacy. The compound's applications extend beyond traditional peptide synthesis to include bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecular frameworks. These applications leverage the compound's unique structural features to create sophisticated molecular architectures for drug delivery systems and analytical methodologies.

| Application Area | Specific Use | Advantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | N-terminal protection | Base-labile removal, acid stability |

| Bioconjugation | Molecular linker | Controlled reactivity, stereochemical precision |

| Drug Development | Pharmaceutical intermediate | Structural diversity, biological compatibility |

| Analytical Chemistry | Detection reagent | Unique molecular signature, purification facilitation |

Properties

IUPAC Name |

2-[(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHEOMLCMDTDW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375845 | |

| Record name | [(3S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-99-2 | |

| Record name | [(3S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with commercially available or easily prepared amino-substituted tetrahydroisoquinoline derivatives:

- Orthogonal Protection : The amino group is protected using an orthogonal protecting group to prevent unwanted side reactions during subsequent steps.

- Solid Support Attachment : The protected intermediate is often attached to a solid support for ease of handling and purification.

Functionalization

- R-group Addition : Functional groups are introduced at specific positions on the tetrahydroisoquinoline ring using alkylation or acylation reactions. For instance:

- Fmoc Introduction : The fluorenylmethyloxycarbonyl (Fmoc) group is introduced via reaction with Fmoc-chloride in the presence of a base such as triethylamine.

Cyclization and Intermediate Formation

Deprotection and Final Coupling

- The orthogonal protecting groups are removed under mild conditions to avoid racemization.

- The final coupling step involves attaching the acetic acid moiety to complete the structure.

Alternative Methods

Microwave-Assisted Synthesis

Microwave heating has been shown to significantly improve reaction times and yields:

Solid-Supported Synthesis

Solid-phase synthesis techniques allow for easier purification:

- Protecting groups are selectively removed, and intermediates are cleaved from the solid support using mild reagents like trifluoroacetic acid.

Purification Techniques

Post-reaction purification is critical to achieving high-purity this compound:

- Silica Gel Filtration : Removes unreacted starting materials and byproducts.

- Reverse Phase HPLC : Ensures high purity by separating diastereomers and other impurities.

- Crystallization : Used as a final step to isolate the pure product.

Data Table: Comparison of Heating Methods

| Method | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Conventional Heating | 2 hours | Moderate | Requires excess reagents. |

| Microwave Heating | 3 minutes | High | Efficient and scalable. |

Challenges and Considerations

- Racemization : Careful control of reaction conditions is required to maintain stereochemical purity.

- Reagent Selection : Choosing reagents compatible with the protecting groups is crucial.

- Scale-Up : While microwave-assisted methods are efficient, scaling up may require optimization.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling: HBTU, DIPEA, and DMF are typically used for coupling reactions.

Major Products Formed

The major products formed from these reactions are peptides with the (S)-2-tetrahydroisoquinoline acetic acid moiety incorporated into their structure. These peptides can be further modified or used in biological studies .

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid functions as a protective group in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of amino acids, allowing for selective modifications without interfering with other functional groups. This selectivity is crucial for synthesizing complex peptides with defined sequences.

Case Study

In a study focused on optimizing peptide synthesis protocols, researchers utilized this compound to enhance yields and purity of synthesized peptides. The results indicated that the use of this compound significantly improved the efficiency of the solid-phase synthesis process, facilitating the production of peptides that were otherwise challenging to synthesize due to steric hindrance or functional group incompatibilities.

Drug Development

Designing Novel Pharmaceuticals

The unique structural characteristics of this compound make it valuable in the design of pharmaceuticals targeting specific biological pathways. Its derivatives have been investigated for their potential therapeutic effects in various disease models.

Data Table: Drug Development Applications

Bioconjugation

Enhancing Drug Delivery Systems

this compound is employed in bioconjugation techniques, which facilitate the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Study

In a recent study, researchers successfully conjugated this compound with antibody fragments to create targeted delivery vehicles for chemotherapy agents. The resulting conjugates demonstrated enhanced specificity towards cancer cells, reducing off-target effects and improving overall treatment outcomes.

Research in Neuroscience

Influencing Neurological Pathways

Research involving this compound has revealed its potential role in synthesizing compounds that influence neurological pathways. This research is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Neuroscience Applications

Analytical Chemistry

Detection and Quantification of Biomolecules

In analytical chemistry, this compound is used to enhance the detection and quantification of specific biomolecules. Its ability to form stable complexes with various analytes improves the accuracy and sensitivity of biochemical assays.

Case Study

A study demonstrated that incorporating this compound into high-performance liquid chromatography (HPLC) methods significantly increased the detection limits for certain biomolecules compared to traditional methods. This advancement has implications for clinical diagnostics and biochemical research.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-tetrahydroisoquinoline acetic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the stepwise assembly of peptides. The (S)-2-tetrahydroisoquinoline acetic acid moiety can interact with biological targets, influencing the structure and function of the resulting peptides .

Comparison with Similar Compounds

Stereoisomeric Variants

Key Differences :

- This isomer is available at 95% purity .

- Fmoc-D-Tic-OH (CAS 130309-33-0): A 3R-configured tetrahydroisoquinoline-3-carboxylic acid derivative. The shifted carboxylic acid group (3-position vs. 2-position) modifies hydrogen-bonding capabilities and steric bulk .

Table 1: Stereoisomer Comparison

Structural Analogues with Cyclic Backbones

Fmoc-ACPC Derivatives :

- Fmoc-cis-ACPC (1S,2R-2-aminocyclopentanecarboxylic acid) and Fmoc-trans-ACPC (1S,2S) are cyclopentane-based analogues. The smaller ring size (5-membered vs. 6-membered tetrahydroisoquinoline) reduces conformational flexibility, favoring specific secondary structures like β-turns .

- Synthesis : Fmoc-cis-ACPC requires custom synthesis using (R)-α-phenylethylamine, while Fmoc-trans-ACPC is commercially available .

Table 2: Cyclic Backbone Comparison

Linker and Spacer Moieties

Fmoc-AEEAc-OH (CAS 166108-71-0) :

- Features a polyethylene glycol (PEG)-like spacer ({2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid), providing flexibility and extended length (~11.5 Å) compared to the rigid tetrahydroisoquinoline scaffold. Ideal for multimeric peptoid synthesis to enhance binding avidity .

- Coupling Efficiency : Requires standard SPPS conditions with HBTU/DIEA, similar to Fmoc-(S)-2-THIQ acetic acid .

Fmoc-β-Ala-OH :

- A short, flexible β-amino acid linker. Its simplicity allows rapid coupling but offers minimal spatial control compared to bulkier tetrahydroisoquinoline derivatives .

Table 3: Linker Comparison

*Assumed based on steric hindrance of tetrahydroisoquinoline.

Key Research Findings

- Conformational Control: Tetrahydroisoquinoline derivatives enforce rigid, planar conformations, improving peptide stability against proteolysis compared to flexible linkers like β-Ala .

- Biological Activity : The (S)-2-THIQ acetic acid’s chiral center and aromaticity may enhance interactions with hydrophobic binding pockets, as seen in integrin-targeting peptides .

- Stereochemical Impact: R-isomers of tetrahydroisoquinoline derivatives show distinct NMR profiles and solubility properties, critical for crystallization and purification .

Biological Activity

Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is a compound widely utilized in peptide synthesis due to its unique structural properties and biological activity. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which serves as a crucial element in protecting amino groups during peptide synthesis. The compound's molecular formula is C₁₃H₁₅NO₃, and it has a molecular weight of 235.27 g/mol. Its unique structure allows for the incorporation into peptides, facilitating the study of various biological activities.

Target and Mode of Action

- The primary target of this compound is the amino group of amino acids, where it acts as a protecting group during peptide synthesis.

- The Fmoc group can be removed under basic conditions, typically using piperidine, allowing for subsequent reactions to occur without interference from the amino group.

Biochemical Pathways

- The compound plays a significant role in the chemical peptide synthesis pathway , influencing cell function by enabling the accurate assembly of peptides and proteins essential for various cellular processes.

Biological Activity

This compound has been investigated for its biological activity across various studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, THIQ dipeptide conjugates demonstrated potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin .

| Compound | Target Bacteria | MIC (µM) | Comparison to Ampicillin |

|---|---|---|---|

| 7g | E. coli | 66 | 5x more potent |

| 7e | P. aeruginosa | 83 | 4x more potent |

| 7c | C. albicans | 166 | 2x more potent |

Cytotoxicity

Studies have shown that this compound derivatives exhibit cytotoxic effects against human leukemia cells, with IC₅₀ values indicating significant potential for therapeutic applications in cancer treatment .

Case Studies

-

Peptide Synthesis and Biological Evaluation

A study synthesized various THIQ dipeptide conjugates using this compound, assessing their antibacterial and anticancer activities. The results indicated that certain conjugates were significantly more effective than traditional antibiotics, highlighting their potential in drug development . -

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized THIQ derivatives against multiple bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth but also showed lower toxicity towards human cells compared to standard treatments, suggesting their viability as safer alternatives in antimicrobial therapy .

Research Applications

This compound is utilized in several research applications:

- Peptide Synthesis : It plays a vital role in synthesizing peptides for biological studies.

- Drug Development : The compound is instrumental in developing peptide-based drugs targeting various diseases.

- Biomaterials : It contributes to creating peptide-based hydrogels for tissue engineering and drug delivery systems .

Q & A

Basic Questions

Q. What are the key steps for synthesizing Fmoc-(S)-2-tetrahydroisoquinoline acetic acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves coupling the tetrahydroisoquinoline core with Fmoc-protected amino acids via carbodiimide-mediated reactions (e.g., DCC or EDC). Critical steps include:

- Protection : Use Fmoc-Cl in anhydrous DMF to protect the amine group .

- Coupling : Optimize stoichiometry (1:1.2 molar ratio of amine to Fmoc-Cl) to minimize side products .

- Purification : Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate >98% pure product .

- Validation : Confirm purity via LC-MS (ESI+) and compare retention times with standards .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store at –20°C in vacuum-sealed containers to avoid hydrolysis of the Fmoc group .

- Solubility : Dissolve in DMSO or 1% acetic acid (1–10 mM stock solutions) for short-term use; avoid aqueous buffers at neutral pH to prevent β-elimination .

- Monitoring : Regularly check for acetic acid byproduct formation via TLC (silica gel, chloroform/methanol 9:1) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR in CDCl₃ or DMSO-d₆. Key signals include:

- Fmoc aromatic protons (δ 7.2–7.8 ppm, multiplet) .

- Tetrahydroisoquinoline CH₂ groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ with m/z matching theoretical molecular weight (e.g., C₂₉H₂₈N₂O₄: 468.5 g/mol) .

Advanced Research Questions

Q. How can diastereomeric impurities be resolved during synthesis of Fmoc-protected tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Chromatographic Separation : Use chiral HPLC with a Chiralpak® IA column (hexane/isopropanol 85:15, 1 mL/min) to resolve (S)- and (R)-isomers .

- Crystallization : Induce selective crystallization in ethyl acetate/hexane (1:3) at –4°C, leveraging differential solubility of diastereomers .

- Kinetic Control : Adjust reaction temperature (0–4°C) to favor the (S)-isomer via slower epimerization rates .

Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Activation : Pre-activate with HOBt/DIC in DMF (10 min, 25°C) to enhance reactivity .

- Coupling Time : Extend reaction time to 2 hours for sterically hindered residues .

- Monitoring : Use Kaiser test or FT-IR (disappearance of –NH₂ peak at 3300 cm⁻¹) to confirm completion .

Q. How do solvent polarity and temperature affect the stability of the Fmoc group in this compound?

- Methodological Answer :

- Solvent Effects : In DMF, the Fmoc group is stable for 24 hours at 25°C but degrades rapidly in THF (t₁/₂ = 4 hours) due to nucleophilic attack .

- Thermal Stability : At 40°C, decomposition accelerates (15% loss in 12 hours); maintain reactions below 30°C .

- Additives : Include 1% piperidine in storage solutions to scavenge free radicals and prolong stability .

Q. What analytical approaches validate enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Daicel® AD-H column (heptane/ethanol 90:10, 0.8 mL/min); ee >95% is achievable with optimized catalysts (e.g., Ru-BINAP complexes) .

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to resolve enantiomer-specific splitting in -NMR .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for Fmoc-protected tetrahydroisoquinoline derivatives: How to address them?

- Methodological Answer :

- Source Variability : Differences arise from polymorphic forms (e.g., α vs. β crystals). Characterize via XRPD and DSC to identify dominant forms .

- Purification Impact : Recrystallization from ethyl acetate yields higher-melting β-form (mp 180–182°C), while DMSO/water gives α-form (mp 165–168°C) .

Q. Conflicting yields in coupling reactions: What factors are most critical?

- Methodological Answer :

- Substrate Steric Effects : Bulky tetrahydroisoquinoline groups reduce yields to 40–50%; mitigate by using microwave-assisted synthesis (20% yield increase) .

- Catalyst Choice : Switch from DCC to HOAt for 15–20% higher efficiency in challenging couplings .

Methodological Tables

Table 1 : Optimal Reaction Conditions for Fmoc Protection

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Temperature | 0–4°C | |

| Fmoc-Cl Equivalents | 1.2 eq | |

| Reaction Time | 2 hours |

Table 2 : Stability of Fmoc Group in Common Solvents

| Solvent | Half-Life (25°C) | Degradation Byproduct |

|---|---|---|

| DMF | >24 hours | None |

| THF | 4 hours | Fluorenylmethanol |

| DMSO | 12 hours | Di-Fmoc adducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.